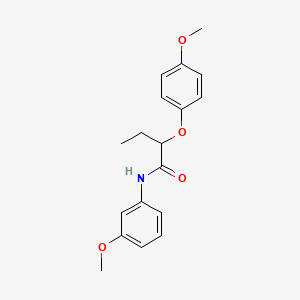![molecular formula C14H22N6O4S2 B4571522 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4571522.png)
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
概要
説明
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes two pyrazole rings and a piperazine moiety linked by sulfone groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE typically involves multi-step reactions. One common method includes the formation of pyrazole rings through cyclization reactions, followed by sulfonylation and piperazine incorporation . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates .
化学反応の分析
Types of Reactions
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfone groups to sulfides.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides .
科学的研究の応用
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens like Leishmania and Plasmodium . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, leading to their inhibition .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: Known for their cytotoxic activities.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
特性
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S2/c1-4-18-11-13(9-16-18)25(21,22)19-5-7-20(8-6-19)26(23,24)14-10-15-17(3)12(14)2/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGLJDYTWNNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4571441.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4571448.png)
![2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYL-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4571470.png)
![(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4571471.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4571474.png)

![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4571481.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4571489.png)
![N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4571509.png)
![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4571526.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4571529.png)
![2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol](/img/structure/B4571538.png)
![N-(3-acetylphenyl)-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4571540.png)
![2-methyl-1-(2-oxo-2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4571551.png)
